molecular formula C23H30ClN5O3S B2830229 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251687-03-2

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2830229
CAS No.: 1251687-03-2
M. Wt: 492.04
InChI Key: DXXLOLRTEODRCG-UHFFFAOYSA-N
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Description

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a pyrazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with piperazine under controlled conditions to form the 4-(4-chlorophenyl)piperazine intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride reagent to introduce the sulfonyl group.

    Pyrazole Formation: The next step involves the formation of the pyrazole ring through a cyclization reaction, typically using hydrazine and a suitable diketone.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction with the appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the cyclohexene moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Oxidized derivatives of the piperazine and cyclohexene moieties.

    Reduction: Sulfide derivatives of the original compound.

    Substitution: Substituted aromatic derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its structural features make it a candidate for drug design and development.

Medicine

In medicinal chemistry, 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide
  • 3-((4-(4-bromophenyl)piperazin-1-yl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O3S/c1-27-17-21(22(30)25-12-11-18-5-3-2-4-6-18)23(26-27)33(31,32)29-15-13-28(14-16-29)20-9-7-19(24)8-10-20/h5,7-10,17H,2-4,6,11-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXLOLRTEODRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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